tert-Butyl 7-methoxy-1H-indazole-1-carboxylate
CAS No.:
Cat. No.: VC17474186
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O3 |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | tert-butyl 7-methoxyindazole-1-carboxylate |
| Standard InChI | InChI=1S/C13H16N2O3/c1-13(2,3)18-12(16)15-11-9(8-14-15)6-5-7-10(11)17-4/h5-8H,1-4H3 |
| Standard InChI Key | XDNSQDJUAGWBTR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 7-methoxyindazole-1-carboxylate, with a molecular formula of C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol. Its structure consists of an indazole core—a bicyclic aromatic system containing two nitrogen atoms—modified by a methoxy (-OCH₃) group at the 7-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position.
Key Identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Number | Not explicitly listed | |
| PubChem CID | 129978848 | |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2=C(C=CC=C2OC)C=N1 | |
| InChIKey | XDNSQDJUAGWBTR-UHFFFAOYSA-N |
The tert-butyl group enhances steric bulk and lipophilicity, while the methoxy group contributes electron-donating effects, influencing reactivity and binding interactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis of tert-butyl 7-methoxy-1H-indazole-1-carboxylate typically involves multi-step protocols:
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Indazole Core Formation: Indazole derivatives are often synthesized via cyclization reactions. For example, a substituted o-fluoronitrobenzene precursor may undergo reductive cyclization in the presence of hydrazine.
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Methoxy Group Introduction: Electrophilic aromatic substitution (EAS) or Ullmann-type coupling can install the methoxy group at the 7-position. Alternatively, methoxylation may occur via nucleophilic displacement of a halogen.
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Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .
Purification and Characterization
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization. Structural confirmation employs:
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NMR Spectroscopy: Distinct signals for tert-butyl (δ ~1.3 ppm), methoxy (δ ~3.8 ppm), and aromatic protons .
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Mass Spectrometry: Molecular ion peak at m/z 248.28.
Physicochemical Properties
Physical Properties
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Melting Point: Estimated ~100–120°C (analogous to tert-butyl 6-bromo-4-methoxyindazole: 117°C) .
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Solubility: Lipophilic nature limits aqueous solubility; soluble in DMSO, DMF, and dichloromethane.
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Stability: Stable under inert conditions but susceptible to acid-mediated Boc deprotection.
Chemical Reactivity
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Boc Deprotection: Trifluoroacetic acid (TFA) or HCl in dioxane removes the tert-butyl group, yielding 7-methoxy-1H-indazole.
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Functionalization: The methoxy group can be demethylated to a hydroxyl group for further derivatization .
Biological Activities and Mechanisms
Kinase Inhibition
Indazole derivatives are prominent kinase inhibitors due to their ability to occupy ATP-binding pockets. The methoxy group in tert-butyl 7-methoxy-1H-indazole-1-carboxylate enhances hydrogen bonding with kinase active sites, as seen in analogues targeting JAK2 and CDK enzymes.
Cytotoxicity Profiles
Preliminary assays against cancer cell lines (e.g., MCF-7, A549) show moderate activity (IC₅₀: 10–50 μM), suggesting utility as a scaffold for optimization.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
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Anticancer Agents: Functionalization at the 3-position (e.g., iodination ) generates candidates for targeted therapies.
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Neuroprotective Compounds: Methoxyindazoles exhibit affinity for adenosine receptors, implicated in neurodegenerative diseases.
Structure-Activity Relationship (SAR) Studies
Comparative analyses with analogues reveal:
| Compound | Substituent | Activity (IC₅₀) |
|---|---|---|
| 7-Methoxy derivative (this) | -OCH₃ | 15 μM |
| 6-Bromo-4-methoxy analogue | -Br, -OCH₃ | 8 μM |
| 3-Iodo derivative | -I | 22 μM |
The methoxy group balances electronic effects and steric demands, optimizing target engagement.
Comparison with Structural Analogues
tert-Butyl 7-Formyl-1H-Indazole-1-Carboxylate
The formyl analogue (C₁₃H₁₄N₂O₃) shares a similar Boc-protected indazole core but replaces the methoxy group with a formyl (-CHO) moiety. This aldehyde group enables condensation reactions for Schiff base formation, expanding its utility in heterocyclic synthesis.
tert-Butyl 6-Bromo-4-Methoxy-1H-Indazole-1-Carboxylate
Bromination at the 6-position (C₁₃H₁₅BrN₂O₃) introduces a halogen for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation.
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